(3-Fluoro-4-methylphenyl)thiourea

CAS No.: 420130-45-6

Cat. No.: VC2021914

Molecular Formula: C8H9FN2S

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 420130-45-6 |

|---|---|

| Molecular Formula | C8H9FN2S |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | (3-fluoro-4-methylphenyl)thiourea |

| Standard InChI | InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

| Standard InChI Key | RMSNWOXIGGJJJW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=S)N)F |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=S)N)F |

Introduction

Chemical Identity and Structure

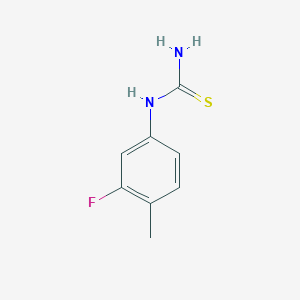

(3-Fluoro-4-methylphenyl)thiourea is an organosulfur compound characterized by a thiourea moiety attached to a 3-fluoro-4-methylphenyl group. The compound is identified by several key identifiers that establish its chemical identity within scientific and regulatory frameworks.

Identifiers and Nomenclature

The compound is indexed by multiple systematic naming conventions and identification systems as outlined in Table 1.

Table 1: Chemical Identifiers of (3-Fluoro-4-methylphenyl)thiourea

| Identifier Type | Value |

|---|---|

| IUPAC Name | (3-fluoro-4-methylphenyl)thiourea |

| CAS Registry Number | 420130-45-6 |

| Molecular Formula | C₈H₉FN₂S |

| Molecular Weight | 184.24 g/mol |

| InChI | InChI=1S/C8H9FN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

| InChI Key | RMSNWOXIGGJJJW-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)NC(=S)N)F |

| European Community Number | 853-919-1 |

| DSSTox Substance ID | DTXSID401293874 |

The compound is also known by synonyms including 1-(3-Fluoro-4-methylphenyl)thiourea and N-(3-fluoro-4-methylphenyl)thiourea .

Structural Features

The structural arrangement of (3-Fluoro-4-methylphenyl)thiourea consists of a phenyl ring substituted with both a fluorine atom at the meta-position (C-3) and a methyl group at the para-position (C-4), with the ring connected to a thiourea group. This structural configuration influences its physicochemical properties and biological activities .

Physical and Chemical Properties

The physical and chemical properties of (3-Fluoro-4-methylphenyl)thiourea determine its behavior in various environments and its potential applications in research and industry.

Chemical Properties

The chemical reactivity of (3-Fluoro-4-methylphenyl)thiourea is primarily governed by the presence of the thiourea functional group, which contains both nucleophilic and electrophilic centers, making it versatile for various chemical transformations. The fluorine substituent on the phenyl ring enhances the compound's lipophilicity and metabolic stability, while the methyl group affects its steric interactions with molecular targets.

Synthesis and Preparation Methods

Various synthetic routes have been developed for the preparation of (3-Fluoro-4-methylphenyl)thiourea, with different approaches optimized for laboratory and potential industrial applications.

Laboratory Synthesis

The most common synthetic approach for preparing (3-Fluoro-4-methylphenyl)thiourea involves the reaction of 3-fluoro-4-methylaniline with thiocyanate under acidic conditions. The general reaction procedure involves the following steps:

-

Dissolution of 3-fluoro-4-methylaniline in an appropriate solvent such as ethanol

-

Addition of thiocyanate to the solution

-

Adjustment of pH to acidic conditions using hydrochloric acid

-

Stirring the reaction mixture at room temperature for several hours

-

Isolation of the product by filtration and purification through recrystallization

Alternative synthetic methodologies have been reported for thiourea derivatives that could potentially be adapted for this specific compound:

-

Condensation of amines with carbon disulfide in aqueous medium, proceeding through a xanthate intermediate

-

Reaction of amines with isothiocyanates under appropriate conditions

Chemical Reactions

(3-Fluoro-4-methylphenyl)thiourea participates in various chemical transformations that can be leveraged for synthetic applications and the development of new derivatives.

Types of Reactions

The compound undergoes several important reaction types:

Oxidation Reactions

Oxidation of the thiourea group can form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or peracids. These reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction Reactions

Reduction of the thiourea moiety can yield corresponding amines using reducing agents like lithium aluminum hydride. These reactions generally require anhydrous conditions and an inert atmosphere for optimal results.

Substitution Reactions

The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions with various nucleophiles such as amines or thiols. These reactions may require catalysts or elevated temperatures depending on the specific nucleophile employed.

Reaction Products

The major products obtained from these reactions include:

-

Oxidation products: Sulfoxides and sulfones

-

Reduction products: Various amine derivatives

-

Substitution products: Diversely substituted phenylthioureas depending on the nucleophile used

Biochemical Mechanisms and Activities

(3-Fluoro-4-methylphenyl)thiourea exhibits various biochemical activities that may contribute to its potential therapeutic applications.

Enzyme Inhibition Properties

Thiourea derivatives, including (3-Fluoro-4-methylphenyl)thiourea, have been found to inhibit several enzymes of biological significance:

-

α-amylase: Influences carbohydrate digestion

-

α-glucosidase: Affects carbohydrate metabolism

-

Acetylcholinesterase (AChE): Modulates cholinergic neurotransmission

-

Butyrylcholinesterase (BuChE): Impacts the cholinergic pathway

Molecular Mechanisms

At the molecular level, the compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. Additionally, it has been observed to interact with flavin-containing monooxygenase (FMO), an enzyme involved in the oxidation of sulfur-containing compounds.

Cellular Effects

The effects of (3-Fluoro-4-methylphenyl)thiourea on various cell types and cellular processes appear to be significant. It may influence:

-

Cell signaling pathways

-

Gene expression patterns

-

Cellular metabolism

-

Activity of certain transcription factors

Metabolic Considerations

The compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as FMO. Its transport and distribution within cells and tissues are mediated by specific transporters and binding proteins, and it exhibits distinct subcellular localization patterns that are crucial for its activity and function.

Research Applications

(3-Fluoro-4-methylphenyl)thiourea has several scientific research applications across multiple disciplines.

Synthetic Chemistry Applications

In the field of synthetic chemistry, the compound serves as:

-

A building block in the synthesis of more complex organic molecules

-

A precursor for various functionalized thioureas and related compounds

-

A model compound for studying reaction mechanisms involving thiourea derivatives

Biological Research

In biological research contexts, the compound has been:

-

Investigated for potential antimicrobial activities

-

Studied for possible anticancer properties

Medicinal Chemistry

In medicinal chemistry, the compound has been:

-

Explored for potential therapeutic applications

-

Studied for its enzyme inhibitory properties that could be relevant for disease treatment

-

Investigated as a potential lead compound for drug development

Industrial Applications

The compound has potential industrial applications in:

-

Development of agrochemicals

-

Production of dyes and colorants

-

Manufacturing of specialized industrial products

Comparison with Analogous Compounds

Understanding how (3-Fluoro-4-methylphenyl)thiourea compares to structurally related compounds provides insights into structure-activity relationships and potential applications.

Structural Analogs

Several structural analogs of (3-Fluoro-4-methylphenyl)thiourea have been identified and studied:

-

(3-Fluorophenyl)thiourea: Similar structure but lacks the methyl group at the fourth position

-

(4-Methylphenyl)thiourea: Similar structure but lacks the fluorine atom at the third position

-

(3-Chlorophenyl)thiourea: Similar structure with a chlorine atom instead of fluorine at the third position

-

(4-Fluoro-3-methylphenyl)thiourea: A regioisomer with altered positions of the fluorine and methyl substituents

Comparative Properties

(3-Fluoro-4-methylphenyl)thiourea is distinctive due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination of substituents influences the compound's:

-

Chemical reactivity profile

-

Biological activity spectrum

-

Physical properties

-

Metabolic stability

-

Lipophilicity characteristics

-

Molecular recognition patterns with biological targets

The fluorine atom enhances the compound's lipophilicity and metabolic stability, while the methyl group affects its steric interactions with molecular targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume